4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine
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Overview
Description
4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with two methyl groups on the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 2-chloro-4-fluoroaniline with 1,3-dimethyl-1H-pyrazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes steps such as halogenation, nitration, and reduction, followed by coupling reactions to introduce the pyrazole ring. The reaction conditions are optimized to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluorophenol
- 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine
- 2-chloro-4-fluorobenzylamine
Uniqueness
4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, along with the dimethyl groups on the pyrazole ring. This unique combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-(2-chloro-4-fluorophenyl)-2,5-dimethylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3/c1-6-10(11(14)16(2)15-6)8-4-3-7(13)5-9(8)12/h3-5H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSPGJBDGVYELW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=C(C=C(C=C2)F)Cl)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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